molecular formula C7H10O3 B1274141 3-Ethyldihydro-3-methylfuran-2,5-dione CAS No. 50598-33-9

3-Ethyldihydro-3-methylfuran-2,5-dione

Cat. No.: B1274141
CAS No.: 50598-33-9
M. Wt: 142.15 g/mol
InChI Key: HRMQFEOLGGKZLJ-UHFFFAOYSA-N
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Description

3-Ethyldihydro-3-methylfuran-2,5-dione, also known as this compound, is a compound belonging to the furan family. It is a heterocyclic compound, containing a five-membered ring of oxygen and carbon atoms and an ethyl group attached to the third carbon atom. This compound has a wide range of applications in the fields of biochemistry and pharmaceuticals. Its unique chemical structure makes it a very useful compound for synthesizing other compounds.

Scientific Research Applications

Electrochemical Applications

One of the significant applications of furan derivatives, like 3-Ethyldihydro-3-methylfuran-2,5-dione, is in electrochemical reactions. Research demonstrates that biomass-derived compounds can be coupled electrochemically to create valuable fuel precursors. For instance, an oxidation process of 2-methylfuran yields a cation radical that reacts with derivatives like 3-hexene-2,5-dione to produce valuable compounds for biodiesel or jet fuel. This method is notable for its efficiency and tolerance to trace amounts of water, promoting the reaction (Chen et al., 2021).

Synthesis of Heterocyclic Derivatives

Furan derivatives are also pivotal in the synthesis of novel heterocyclic compounds. A study showcases the synthesis of new heterocyclic derivatives of disubstituted 1,3-oxazepine-tetra-one from reactions involving 3-methylfuran-2,5-dione and other derivatives. These compounds are identified through various spectral methods, highlighting the structural diversity and potential applications of these furan-based compounds (Ayfan, Muslim, & Noori, 2019).

Atmospheric Degradation Studies

Understanding the atmospheric degradation of alkylfurans is crucial for environmental studies. Research focusing on the oxidation mechanism of heterocyclic aromatic compounds, such as alkyl derivatives of furan, reveals the reaction products when these compounds interact with atmospheric components like chlorine atoms. Such studies are essential for comprehending the environmental impact and atmospheric behavior of these compounds (Villanueva et al., 2009).

Antimicrobial Properties

Explorations into the antimicrobial potential of furan derivatives have yielded promising results. For instance, research into novel succinimide derivatives from furan compounds showed significant in vitro antifungal activities. Such studies not only underline the biological potency of these compounds but also their potential in developing new antifungal agents (Cvetković et al., 2019).

Polymerization Studies

Furan derivatives play a significant role in polymer sciences as well. Studies demonstrate the organo-catalyzed ring-opening polymerization of furan derivatives, leading to the formation of polymers with potential applications in various industries, highlighting the versatility and utility of these compounds in material science (Thillaye du Boullay et al., 2010).

Biochemical Analysis

Biochemical Properties

3-Ethyldihydro-3-methylfuran-2,5-dione plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often involve the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby influencing the overall metabolic flux within cells .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In general, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific active sites on enzymes, leading to either competitive or non-competitive inhibition. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. The compound is relatively stable under standard storage conditions, but it may undergo degradation when exposed to extreme temperatures or pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound has been found to exert beneficial effects on metabolic processes and overall health. At high doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. These pathways include oxidation-reduction reactions, hydrolysis, and conjugation with other biomolecules. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites within cells, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can impact its bioavailability and effectiveness in exerting its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Properties

IUPAC Name

3-ethyl-3-methyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-7(2)4-5(8)10-6(7)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMQFEOLGGKZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964828
Record name 3-Ethyl-3-methyloxolane-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50598-33-9
Record name 3-Ethyldihydro-3-methyl-2,5-furandione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyldihydro-3-methylfuran-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050598339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-3-methyloxolane-2,5-dione
Source EPA DSSTox
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Record name 3-ethyldihydro-3-methylfuran-2,5-dione
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